molecular formula C13H21N2NaO11S2 B10859432 Glucosulfamide CAS No. 7007-76-3

Glucosulfamide

Cat. No.: B10859432
CAS No.: 7007-76-3
M. Wt: 468.4 g/mol
InChI Key: PKWKMKHLVNZNDO-RGMOJDGESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucosulfamide involves the reaction of glucose with sodium bisulfite and N-hydroxymethylsulfanilamide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Glucosulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glucosulfamide has been explored for various scientific research applications:

Mechanism of Action

Glucosulfamide exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It targets the enzyme dihydropteroate synthase, which is crucial for the production of folic acid. By inhibiting this enzyme, this compound disrupts bacterial growth and replication .

Similar Compounds:

Comparison:

Properties

7007-76-3

Molecular Formula

C13H21N2NaO11S2

Molecular Weight

468.4 g/mol

IUPAC Name

sodium;(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate

InChI

InChI=1S/C13H22N2O11S2.Na/c16-5-9(18)10(19)11(20)12(21)13(28(24,25)26)15-7-1-3-8(4-2-7)27(22,23)14-6-17;/h1-4,9-21H,5-6H2,(H,24,25,26);/q;+1/p-1/t9-,10-,11+,12-,13?;/m0./s1

InChI Key

PKWKMKHLVNZNDO-RGMOJDGESA-M

Isomeric SMILES

C1=CC(=CC=C1NC([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)NCO.[Na+]

Canonical SMILES

C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)NCO.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.